N-(5-((diethylamino)methyl)-4-phenylthiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
N-[5-(diethylaminomethyl)-4-phenyl-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c1-3-24(4-2)15-18-19(16-11-7-5-8-12-16)22-21(26-18)23-20(25)17-13-9-6-10-14-17/h5-14H,3-4,15H2,1-2H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPACKVTXOQANU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(N=C(S1)NC(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((diethylamino)methyl)-4-phenylthiazol-2-yl)benzamide typically involves the condensation of 2-aminothiazole derivatives with benzoyl chloride in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the reaction mixture is stirred at room temperature for several hours. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(5-((diethylamino)methyl)-4-phenylthiazol-2-yl)benzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Pharmacological Significance
Thiazole derivatives are recognized as biologically active scaffolds due to their broad spectrum of pharmacological activities. The compound N-(5-((diethylamino)methyl)-4-phenylthiazol-2-yl)benzamide has been studied for its potential as an antimicrobial agent and an anticancer drug.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds similar to this compound have shown effectiveness against various strains of bacteria and fungi, including Staphylococcus aureus and Candida albicans. Structure–activity relationship (SAR) studies suggest that modifications to the thiazole ring can enhance lipophilicity and, consequently, antimicrobial potency .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| N-(5-(diethylamino)methyl)-thiazole | C. albicans | 3.92–4.01 | |
| 5-Nitro-thiazole derivative | A. niger | 4.01–4.23 | |
| N-(5-benzylthiazol-2-yl) derivatives | S. aureus | 0.4 |
Anticancer Potential
The compound has also been investigated for its anticancer properties, particularly in targeting cancer cell lines such as breast and lung cancer cells. Studies have demonstrated that thiazole derivatives can inhibit key signaling pathways involved in tumor growth, such as the EGFR/HER-2 pathways. This inhibition is crucial for the development of targeted cancer therapies .
Table 2: Anticancer Activity of Thiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| N-(5-(diethylamino)methyl)-thiazole | MCF-7 (breast cancer) | 10 | |
| N-(5-benzylthiazol-2-yl) derivatives | A549 (lung cancer) | 15 |
Inhibition of Kinase Activity
The compound has been shown to selectively inhibit the kinase activity of EGFR and HER-2, which are critical in the proliferation of certain cancer cells. This selectivity is essential for minimizing side effects in healthy tissues while maximizing therapeutic efficacy against tumors .
Induction of Apoptosis
Thiazole derivatives can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways, leading to cell cycle arrest and increased apoptotic fractions in treated cell populations .
Case Studies
Several case studies illustrate the efficacy of thiazole derivatives in clinical settings:
- Breast Cancer Treatment : A study involving a series of thiazole-based compounds showed significant inhibition of MCF-7 cell proliferation with minimal toxicity to normal breast cells, indicating a promising therapeutic index .
- Antibacterial Efficacy : Another investigation demonstrated that a thiazole derivative exhibited superior antibacterial activity against MRSA strains compared to traditional antibiotics like vancomycin, highlighting its potential as a novel treatment option .
Mechanism of Action
The mechanism of action of N-(5-((diethylamino)methyl)-4-phenylthiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The target compound’s key structural differentiator is the diethylamino-methyl group at position 5 of the thiazole ring. Comparable compounds from the evidence include:
Key Observations :
- Solubility: Diethylamino and morpholinomethyl groups enhance solubility compared to halogenated derivatives (e.g., 4d, ).
- Electronic Effects: The diethylamino group’s electron-donating nature may alter charge distribution, impacting binding to biological targets.
- Thermal Stability: Morpholinomethyl derivatives (4a, 4d) are stable solids, while dimethylamino analogs (4h) exhibit lower melting points .
Biological Activity
N-(5-((diethylamino)methyl)-4-phenylthiazol-2-yl)benzamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse pharmacological properties. The presence of the diethylamino group enhances its lipophilicity and biological interactions, making it a valuable scaffold for drug development.
This compound exerts its biological effects primarily through interactions with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzymes involved in cell proliferation, contributing to its potential anticancer properties. Additionally, it can disrupt cellular functions in microbial organisms, leading to antimicrobial effects.
Biological Activities
The compound has been investigated for various biological activities:
-
Antimicrobial Activity :
- Research indicates that thiazole derivatives exhibit significant activity against various pathogens, including fungi like Candida albicans and Aspergillus niger. For instance, derivatives similar to this compound have shown minimum inhibitory concentrations (MICs) ranging from 3.92 to 4.23 mM against these fungi .
- Anticancer Activity :
- Neuroprotective Effects :
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups (e.g., NO₂) on the phenyl ring enhances antimicrobial activity.
- Lipophilicity : Modifications that increase lipophilicity improve the compound's ability to penetrate biological membranes .
Case Studies
- Antimicrobial Efficacy : A study evaluated various thiazole derivatives against E. coli and found that modifications in the N-aryl amide group significantly affected their potency, indicating a strong SAR correlation .
- Antitumor Activity : In vivo studies demonstrated that certain analogs exhibited high antitumor efficacy in murine models, suggesting potential for therapeutic applications .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(5-((diethylamino)methyl)-4-phenylthiazol-2-yl)benzamide, and how can reaction efficiency be improved?
- Methodological Answer : The compound can be synthesized via a multi-step approach involving:
- Step 1 : N-acylation of 4-phenylthiazol-2-amine with chloroacetyl chloride in tetrahydrofuran (THF) using sodium dispersion as a base .
- Step 2 : Subsequent sulfamoylation or alkylation under ultrasonication (46 kHz) with DMAP (4-dimethylaminopyridine) and triethylamine in dichloromethane (DCM) to introduce the diethylaminomethyl group .
- Optimization : Ultrasonication reduces reaction time (35–45 min vs. hours) and improves yield (61–66%) by enhancing reagent mixing and energy transfer .
Q. Which analytical techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- IR Spectroscopy : Confirm the presence of amide C=O (1688–1675 cm⁻¹), sulfonamide SO₂ (1340–1135 cm⁻¹), and NH stretches (3384–3376 cm⁻¹) .
- NMR : Key signals include δ ~3.48 ppm (CH₂ from diethylaminomethyl), δ 7.4–7.8 ppm (aromatic protons), and δ ~12.15 ppm (amide NH) .
- Mass Spectrometry : HRMS ([M+Na]+ at m/z 583.6057) and elemental analysis (C, H, N within ±0.1% of theoretical values) validate purity .
Q. How can researchers design preliminary biological assays to evaluate this compound’s bioactivity?
- Methodological Answer :
- Antimicrobial Screening : Use broth microdilution (MIC assays) against Staphylococcus aureus and Escherichia coli with ampicillin as a positive control .
- Anticancer Assays : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations, with cisplatin as a reference .
- Data Interpretation : Compare IC₅₀ values to establish structure-activity relationships (SAR) for substituent optimization .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR shifts or elemental analysis discrepancies) be resolved during characterization?
- Methodological Answer :
- Step 1 : Verify solvent purity (e.g., DMSO-d₆ for NMR) and calibrate instruments using internal standards (TMS for NMR, KBr for IR) .
- Step 2 : Re-crystallize the compound from ethanol or ethyl acetate/hexane (1:3) to remove impurities affecting elemental analysis .
- Step 3 : Cross-validate with alternative techniques (e.g., X-ray crystallography for unambiguous structure confirmation) .
Q. What strategies enhance the compound’s metabolic stability and bioavailability for in vivo studies?
- Methodological Answer :
- Structural Modifications : Introduce trifluoromethyl groups to improve lipophilicity and resistance to oxidative metabolism .
- Formulation : Use PEGylated nanoparticles or cyclodextrin complexes to enhance aqueous solubility .
- Pharmacokinetic Testing : Conduct rodent studies with LC-MS/MS quantification to assess plasma half-life and tissue distribution .
Q. How can computational methods guide the optimization of this compound’s enzyme inhibitory activity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with HDAC8 (histone deacetylase) or PFOR (pyruvate:ferredoxin oxidoreductase) active sites .
- QSAR Modeling : Train models on IC₅₀ data from analogues to predict the impact of substituents (e.g., electron-withdrawing groups on the benzamide ring) .
- MD Simulations : Analyze binding stability over 100 ns trajectories in GROMACS to prioritize derivatives with prolonged target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
